molecular formula C17H21NO2S2 B2607508 2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide CAS No. 1797895-75-0

2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide

Cat. No. B2607508
CAS RN: 1797895-75-0
M. Wt: 335.48
InChI Key: NWICCLSOWBMLOP-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a thioamide derivative that has been synthesized using various methods, and has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

Synthesis and Modification Techniques

  • Advanced Synthesis Methods

    A study by Sakai et al. (2022) introduces p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) as refined versions of the benzyl N-acetylcarbamate potassium salt (BENAC-K). These compounds serve as versatile equivalents of N-acetamide and protected nitrogen nucleophiles, showcasing advanced synthesis methods applicable to natural and pharmaceutical product studies (Sakai et al., 2022).

  • Microwave-Assisted Synthesis

    Virk et al. (2018) discussed the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio acetamide using both conventional and microwave-assisted protocols. This demonstrates the efficiency of microwave-assisted synthesis in producing compounds with potential enzyme inhibitory activities, relevant to developing pharmacologically active molecules (Virk et al., 2018).

Potential Pharmacological Applications

  • Anticonvulsant Properties

    Research on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides by Camerman et al. (2005) reveals the structural analysis of compounds demonstrating anticonvulsant activities. This insight into the stereochemistry and molecular interactions offers a foundation for designing new therapeutic agents with enhanced efficacy (Camerman et al., 2005).

  • Antimicrobial and Cytotoxic Activities

    Fuloria et al. (2009) synthesized novel imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide, assessing their antibacterial and antifungal activities. This research underscores the potential of structurally similar compounds in developing new antimicrobial agents (Fuloria et al., 2009).

Chemical Properties and Interactions

  • Structural Analysis and Molecular Docking: Mary et al. (2020) performed a comprehensive study on benzothiazolinone acetamide analogs, including spectroscopic, quantum mechanical studies, and molecular docking. These compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their nonlinear optical (NLO) activities provide insights into their chemical properties and interactions, relevant to the development of functional materials (Mary et al., 2020).

properties

IUPAC Name

2-benzylsulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-13-8-9-16(22-13)15(20-2)10-18-17(19)12-21-11-14-6-4-3-5-7-14/h3-9,15H,10-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWICCLSOWBMLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CSCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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